
N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIME, is a novel compound that has been extensively studied for its potential applications in scientific research. DIME is a synthetic compound that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, focusing on novel synthesis methods, including intramolecular nucleophilic aromatic substitution, and the structural characterization of these compounds through various spectroscopic techniques (Kametani, Ohsawa, & Ihara, 1981). Additionally, the crystal structure of a similar compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, was determined, highlighting the importance of intermolecular interactions in the crystallization process (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Biological Activity and Applications
Several studies have been dedicated to exploring the biological activities of compounds structurally similar to this compound. For instance, certain derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012); (Debnath & Ganguly, 2015). Another area of interest is the development of fluorescent probes for sensitive detection of carbonyl compounds, showcasing the versatility of acetamide derivatives in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Advanced Material Synthesis
Compounds with structures similar to this compound have also been synthesized for their potential applications in advanced materials. For example, the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands indicate the therapeutic potential of these compounds in medical research (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14-20(16-7-5-6-8-17(16)24(14)2)21(25)22(26)23-12-11-15-9-10-18(27-3)19(13-15)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMROHODYYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)
![5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2759789.png)
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)
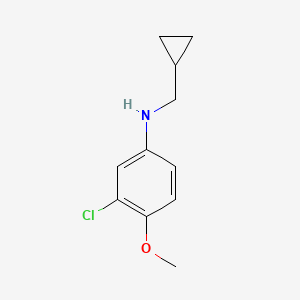

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)
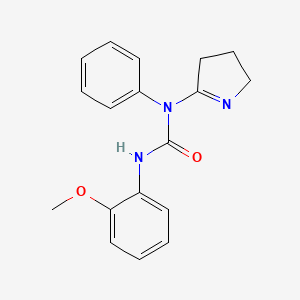
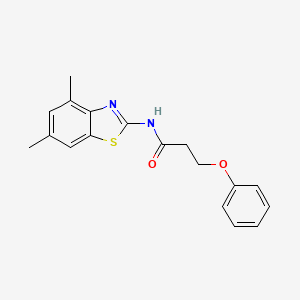
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)
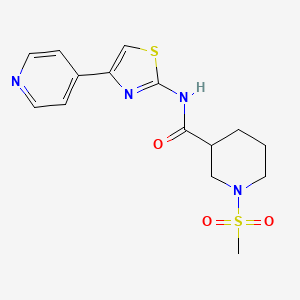
![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)
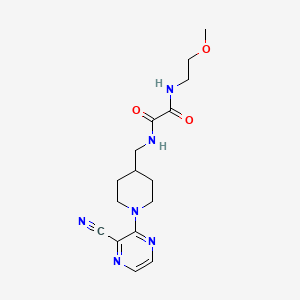
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)